molecular formula C6H6BrN5S B13343397 5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13343397
M. Wt: 260.12 g/mol
InChI Key: ALYKYTVXYMIDDG-UHFFFAOYSA-N
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Description

5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both thiazole and triazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure includes a bromine atom, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the thiazole and triazole rings followed by their coupling. One common method involves the reaction of 5-bromo-1,3-thiazole with a suitable triazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both thiazole and triazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H6BrN5S

Molecular Weight

260.12 g/mol

IUPAC Name

5-bromo-1-(1,3-thiazol-5-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H6BrN5S/c7-5-10-6(8)11-12(5)2-4-1-9-3-13-4/h1,3H,2H2,(H2,8,11)

InChI Key

ALYKYTVXYMIDDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)CN2C(=NC(=N2)N)Br

Origin of Product

United States

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